Ixazomib

Proteasome inhibition Binding kinetics Reversible inhibitor

Procure Ixazomib (MLN2238), the only orally bioavailable proteasome inhibitor with a 6-fold faster proteasome dissociation half-life (18 min) vs. bortezomib. Its 58% oral bioavailability and 9.5-day terminal half-life enable convenient weekly dosing—eliminating injection-related stress in preclinical models. Backed by the Phase III TOURMALINE-MM1 trial (5.9-month PFS benefit in IRd regimen) and a 52% lower reporting odds of peripheral neuropathy vs. bortezomib. Ideal for all-oral myeloma protocols and CYP3A-mediated DDI research. Secure batch-reserved, high-purity compound for translational oncology studies.

Molecular Formula C14H19BCl2N2O4
Molecular Weight 361.0 g/mol
CAS No. 1072833-77-2
Cat. No. B1672701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxazomib
CAS1072833-77-2
SynonymsMLN2238;  MLN-2238;  MLN 2238;  Ixazomib. Trade name: Ninlaro.
Molecular FormulaC14H19BCl2N2O4
Molecular Weight361.0 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
InChIInChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1
InChIKeyMXAYKZJJDUDWDS-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ixazomib (CAS 1072833-77-2) for Research and Procurement: A Second-Generation, Orally Bioavailable Proteasome Inhibitor


Ixazomib (MLN2238) is the first orally bioavailable proteasome inhibitor (PI), approved as its prodrug citrate salt (MLN9708) for the treatment of multiple myeloma (MM) [1]. As a selective and reversible boronic acid-based inhibitor of the 20S proteasome β5 subunit (chymotrypsin-like activity), it induces apoptosis in malignant plasma cells [2]. At therapeutic concentrations, ixazomib selectively binds the β5 subunit with a rapid dissociation half-life of 18 minutes, distinguishing it kinetically from both the slower-reversible bortezomib (110 minutes) and the irreversible epoxyketone carfilzomib [3]. This unique profile supports convenient weekly oral dosing, fundamentally differentiating it from all other approved PIs which require intravenous or subcutaneous administration [4].

Why Bortezomib or Carfilzomib Cannot Substitute for Ixazomib in Research and Clinical Workflows


Despite targeting the same proteasome β5 subunit, the three approved PIs exhibit distinct binding kinetics, route of administration requirements, and toxicity profiles that preclude simple interchangeability. Ixazomib dissociates from the proteasome 6-fold faster than bortezomib (t½ = 18 vs. 110 minutes), resulting in fundamentally different tissue distribution and target occupancy dynamics [1]. Furthermore, ixazomib achieves 58% absolute oral bioavailability with weekly dosing, whereas bortezomib and carfilzomib require intravenous or subcutaneous administration, imposing distinct logistical constraints [2]. In preclinical models, ixazomib demonstrates the fastest binding "on" rate among five clinically evaluated PIs, being 60-fold faster than oprozomib and more than 20-fold faster dissociation than delanzomib [3]. These pharmacologic distinctions translate into clinically meaningful differences: ixazomib-based triple therapy (IRd) demonstrated significantly prolonged median PFS of 20.6 months versus 14.7 months for Rd alone (HR = 0.74, p = 0.01) in the phase III TOURMALINE-MM1 trial, establishing a unique evidence base for this specific oral PI combination [4].

Ixazomib Procurement Evidence: Quantified Differentiation from Bortezomib, Carfilzomib, and Other PIs


Proteasome Dissociation Kinetics: Ixazomib's 6-Fold Faster Off-Rate Versus Bortezomib

Ixazomib exhibits a proteasome β5 subunit dissociation half-life of 18 minutes, representing a 6-fold faster off-rate compared to bortezomib's 110-minute dissociation half-life [1]. In direct kinetic comparison across five proteasome inhibitors, ixazomib demonstrated the fastest binding "on" rate constant—60-fold faster than oprozomib—and the fastest dissociation rate, more than 20-fold faster than delanzomib [2]. Carfilzomib, by contrast, forms an irreversible covalent bond with the proteasome [1]. These kinetic distinctions are not merely academic; they govern tissue distribution, target occupancy duration, and recovery of proteasome function after drug clearance.

Proteasome inhibition Binding kinetics Reversible inhibitor β5 subunit

Oral Bioavailability and Weekly Dosing: Ixazomib's Exclusive Route of Administration Among Approved PIs

Ixazomib is the only FDA-approved proteasome inhibitor that can be administered orally. Its absolute oral bioavailability is 58%, with rapid absorption achieving median Tmax of approximately 1 hour post-dose [1]. The terminal elimination half-life is 9.5 days, described by a three-compartment pharmacokinetic model with first-order linear absorption [1]. This extended half-life enables the approved weekly dosing regimen (4 mg on days 1, 8, and 15 of a 28-day cycle). In contrast, bortezomib requires intravenous or subcutaneous administration twice weekly, and carfilzomib requires intravenous infusion over 10–30 minutes on a twice-weekly schedule [2]. A high-fat meal decreases ixazomib AUC by 28% and Cmax by 69%, necessitating administration on an empty stomach [1].

Oral bioavailability Pharmacokinetics Weekly dosing Patient compliance

Peripheral Neuropathy Risk: Ixazomib Shows 52% Lower Reporting Odds Than Bortezomib

In a post-marketing pharmacovigilance analysis using the FDA Adverse Event Reporting System (FAERS), peripheral neuropathy (PN) was reported in 10.9% of adverse events for bortezomib, 5.0% for ixazomib, and 2.1% for carfilzomib [1]. The reporting odds ratio (ROR) for PN secondary to bortezomib, ixazomib, and carfilzomib was 34.10 (95% CI: 32.76–35.49), 14.97 (95% CI: 13.63–16.44), and 6.37 (95% CI: 5.50–7.37), respectively [1]. Compared to bortezomib, ixazomib demonstrated an ROR of 0.48 (95% CI: 0.43–0.54), representing a 52% lower reporting odds of PN [1]. In a retrospective clinical cohort of newly diagnosed MM patients, peripheral sensory neuropathy occurred in 0.00% of IRd-treated patients versus 19.35% in VRd-treated patients (p = 0.032) [2].

Peripheral neuropathy Adverse events Toxicity profile FAERS

Progression-Free Survival: IRd Triplet Demonstrates 5.9-Month PFS Advantage Over Rd Control

In the phase III TOURMALINE-MM1 randomized controlled trial, the addition of ixazomib to lenalidomide and dexamethasone (IRd) significantly extended median progression-free survival (PFS) to 20.6 months compared with 14.7 months for placebo plus lenalidomide and dexamethasone (Rd) [1]. The hazard ratio (HR) was 0.74 (95% CI: 0.59–0.94; p = 0.01), representing a 26% reduction in the risk of disease progression or death [1]. This trial remains the only blinded randomized study in relapsed/refractory MM (RRMM) conducted in the last decade that demonstrated a statistically significant PFS benefit for an all-oral triplet regimen [2]. At a median follow-up of 85 months, median overall survival was 53.6 months for IRd versus 51.6 months for Rd (HR = 0.939; p = 0.495), with adjusted analyses showing clinically meaningful OS improvement favoring IRd after accounting for subsequent therapies [3].

Progression-free survival Phase III trial Relapsed/refractory multiple myeloma IRd regimen

Potency Comparison: Ixazomib Shows ~4-Fold Lower Potency Than Bortezomib in Lymphoma Cells

In a direct head-to-head comparison using the canine B-cell lymphoma cell line CLBL-1, bortezomib demonstrated an IC50 of 15.1 nM, whereas ixazomib exhibited an IC50 of 59.14 nM, representing approximately 4-fold lower potency in this cellular model [1]. This lower intrinsic potency is consistent with findings from broader comparative studies, where in equimolar comparison of six proteasome inhibitors (marizomib, bortezomib, delanzomib, carfilzomib, ixazomib, and oprozomib), ixazomib ranked fifth in efficacy for MM cell viability reduction, with functional proteasome inhibition inversely correlating with cell viability [2]. Notably, ixazomib's clinical utility is not predicated on superior intrinsic potency but rather on its distinct pharmacokinetic properties enabling sustained target inhibition with weekly oral dosing [3].

IC50 Cell viability Canine lymphoma Comparative potency

Ixazomib Application Scenarios: Where This Oral Proteasome Inhibitor Provides Distinct Research Value


In Vivo Preclinical Studies Requiring Oral PI Dosing with Sustained Target Coverage

Ixazomib's 58% oral bioavailability and 9.5-day terminal half-life enable weekly oral dosing regimens in rodent and other preclinical models [1]. This distinguishes it from bortezomib and carfilzomib, which require parenteral administration and more frequent dosing. Researchers can design studies that more closely recapitulate the clinical IRd regimen (days 1, 8, 15 of 28-day cycle) without the confounding effects of repeated injection stress or indwelling catheters. The prodrug MLN9708 (ixazomib citrate) rapidly hydrolyzes under physiological conditions to the active MLN2238 (ixazomib), facilitating straightforward oral formulation in research applications [1]. Additionally, ixazomib's 6-fold faster proteasome dissociation half-life (18 minutes) compared to bortezomib (110 minutes) allows investigation of reversible PI effects with distinct target occupancy dynamics [2].

Combination Therapy Research with Lenalidomide and Dexamethasone (IRd Model)

Ixazomib is uniquely validated in combination with lenalidomide and dexamethasone via the phase III TOURMALINE-MM1 trial, which demonstrated a 5.9-month PFS benefit over Rd alone (20.6 vs. 14.7 months; HR = 0.74; p = 0.01) [1]. This specific combination provides the strongest evidence base for ixazomib's clinical utility. Researchers investigating all-oral triplet regimens for MM, or exploring synergistic mechanisms between PIs and immunomodulatory drugs, should prioritize ixazomib over other oral PI candidates that lack comparable phase III validation. At 85-month follow-up, IRd demonstrated median OS of 53.6 months, with adjusted analyses showing clinically meaningful OS benefit after accounting for subsequent therapies [2]. This combination is also supported by real-world evidence showing median rwPFS of 14.5 months for IRd in relapsed/refractory MM .

Neuropathy-Averse or Frail Patient Model Translational Research

For preclinical and translational research focused on minimizing treatment-emergent peripheral neuropathy (PN), ixazomib provides a distinct advantage over bortezomib. FAERS pharmacovigilance data show that ixazomib has a 52% lower reporting odds of PN compared to bortezomib (ROR = 0.48; 95% CI: 0.43–0.54) [1]. In a clinical cohort, PN incidence was 0.00% with IRd versus 19.35% with VRd (p = 0.032) [2]. This toxicity differentiation makes ixazomib the preferred PI for research protocols modeling treatment in elderly or frail populations, or for long-term maintenance therapy investigations where cumulative neurotoxicity would otherwise be dose-limiting .

Drug-Drug Interaction Studies Involving CYP3A Induction/Avoidance

Ixazomib serves as a valuable model compound for investigating CYP3A-mediated drug-drug interactions in oncology settings. Co-administration with the strong CYP3A inducer rifampin decreased ixazomib Cmax by 54% and AUC by 74%, demonstrating clinically significant interaction potential that must be managed [1]. However, non-CYP metabolism appears to be the major clearance mechanism for ixazomib, and strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin) show no meaningful effects on ixazomib pharmacokinetics [2]. This asymmetric DDI profile—susceptible to induction but resistant to inhibition—provides a unique platform for studying CYP3A-mediated drug interactions in polypharmacy research contexts relevant to MM patients who commonly receive multiple concomitant medications.

Technical Documentation Hub

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